molecular formula C15H12ClN3O2 B12100728 Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B12100728
M. Wt: 301.73 g/mol
InChI Key: OAKPFERVRKTLNE-UHFFFAOYSA-N
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Description

Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate: is a heterocyclic compound that belongs to the pyrrolopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then further modified to introduce the benzyl and methyl ester groups . The reaction conditions often involve the use of organic solvents like tetrahydrofuran and reagents such as sodium tert-butoxide and pivaloyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways that are crucial for cancer cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing targeted therapies .

Properties

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

methyl 7-benzyl-4-chloropyrrolo[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H12ClN3O2/c1-21-15(20)12-7-11-13(16)17-9-18-14(11)19(12)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3

InChI Key

OAKPFERVRKTLNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=CN=C2Cl

Origin of Product

United States

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